molecular formula C31H33N3O4S3 B2481855 ethyl 2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 500113-45-1

ethyl 2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2481855
CAS RN: 500113-45-1
M. Wt: 607.8
InChI Key: MYYOKTKPQFCDIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b]thiophene derivatives involves several steps, including acetylation, cyclization, and reactions with aromatic aldehydes to form Schiff bases. These processes yield compounds with potential antimicrobial and anti-inflammatory activities (Narayana et al., 2006). Furthermore, ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate serves as a key intermediate for synthesizing heterocyclic compounds showing hypnotic activity, highlighting the versatility of thiophene derivatives in medicinal chemistry (Ghorab et al., 1995).

Molecular Structure Analysis

The structural analysis of similar sulfanylidene tetrahydropyrimidine derivatives reveals a unique arrangement of hydrogen-bonded ribbons, adopting conformations between boat, screw-boat, and twist-boat forms. This intricate hydrogen bonding plays a critical role in the molecule's stability and interactions (Sarojini et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of related compounds includes cyclization reactions under basic conditions to yield thiazin-4-ones with anti-allergy activity, demonstrating the potential of thiophene derivatives in producing biologically active molecules (Leistner et al., 1988).

Physical Properties Analysis

While specific studies on the physical properties of this compound were not identified, related research on the synthesis and characterization of thiophene derivatives provides insight into their solubility, melting points, and crystalline structure, essential for understanding their behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including their ability to undergo reactions with hydrazine hydrate to produce fused benzothienopyrimidines with antioxidant activity, highlight their chemical versatility and potential utility in synthesizing compounds with desired biological activities (Aghekyan et al., 2020).

Scientific Research Applications

Synthesis and Potential Biological Activities

This compound is a part of a broader family of compounds synthesized for their potential antimicrobial and anti-inflammatory properties. For instance, Narayana et al. (2006) synthesized derivatives of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which were screened for antibacterial, antifungal, and anti-inflammatory activities. A few of these compounds exhibited promising biological activity, suggesting that modifications of this core structure, including the one specified, could have significant therapeutic potentials (Narayana, Ashalatha, Raj, & Kumari, 2006).

Chemical Transformations and Derivative Synthesis

The compound's structure allows for diverse chemical transformations, leading to the synthesis of various novel derivatives with potential pharmacological activities. For example, Gad et al. (2020) discussed a multicomponent synthesis leading to derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, showing significant antiproliferative potential against cancer cell lines. This highlights the versatility of the compound's core structure in generating new agents that could be explored for cancer therapy (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

properties

IUPAC Name

ethyl 2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O4S3/c1-3-38-30(37)26-20-12-8-5-9-13-22(20)40-28(26)32-24(35)17-39-31-33-27-25(21-15-14-18(2)16-23(21)41-27)29(36)34(31)19-10-6-4-7-11-19/h4,6-7,10-11,18H,3,5,8-9,12-17H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYOKTKPQFCDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C5=C(S4)CC(CC5)C)C(=O)N3C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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